![molecular formula C21H24N2O3S2 B2458665 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide CAS No. 941925-75-3](/img/structure/B2458665.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide
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Overview
Description
The compound “N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide” is a complex organic molecule. It contains a cyclohepta[b]thiophene group, which is a seven-membered ring with one sulfur atom, and a tosyl group, which is a sulfur-containing group derived from toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered ring (cyclohepta[b]thiophene), a cyano group (-CN), a tosyl group (-SO2C6H4CH3), and a butanamide group (CH3CH2CONH2). The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the cyano and tosyl groups might increase the compound’s polarity, affecting its solubility in different solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One primary application of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide is in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For instance, the compound has been used to synthesize various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives are produced through reactions involving regioselective attacks, cyclization, and condensation, showcasing the compound's versatility as a precursor for synthesizing a wide range of heterocycles (Shams et al., 2010).
Antitumor Activities
Several studies have highlighted the antitumor activities of derivatives synthesized from this compound. These compounds have been screened for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, revealing significant inhibitory effects. The antitumor properties of these derivatives are attributed to the diverse reactive sites that facilitate heterocyclic transformations and biological investigations, underscoring their potential in cancer therapy research (Shams et al., 2010).
Antimicrobial Applications
Another significant application of derivatives synthesized from this compound is their antimicrobial activity. Novel polyfunctionalized acyclic and heterocyclic dyes and their precursors based on the compound have demonstrated significant in vitro antibacterial and antifungal activities. These antimicrobial properties make the derivatives valuable for applications in dyeing and textile finishing, offering a functional approach to developing materials with inherent antimicrobial properties (Shams et al., 2011).
Crystal Structure Analysis
Safety and Hazards
properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-15-9-11-16(12-10-15)28(25,26)13-5-8-20(24)23-21-18(14-22)17-6-3-2-4-7-19(17)27-21/h9-12H,2-8,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDDOBWSIKTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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